1,2-Bis(4-fluorophenyl)ethane
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Overview
Description
1,2-Bis(4-fluorophenyl)ethane is an organic compound with the molecular formula C14H12F2 It is a fluorinated derivative of benzene, characterized by the presence of two fluorine atoms attached to the benzene ring and an ethyl group linking the two fluorinated phenyl rings
Mechanism of Action
Target of Action
The primary targets of 1,2-Bis(4-fluorophenyl)ethane are insect vectors , particularly the Aedes aegypti mosquitoes . These mosquitoes are major vectors of diseases such as Dengue, Zika, yellow fever, and Chikungunya . The compound acts as an insecticide, affecting the physiological functions of these insects .
Mode of Action
This compound interacts with its targets by causing a rapid knockdown effect . This is achieved through the alteration of the physiochemical properties and bioavailability of the compound, which is influenced by the incorporation of fluorine . This indicates a distinct mechanism of action from that of pyrethroids or DDT .
Pharmacokinetics
The compound’s rapid knockdown effect suggests that it may have high bioavailability .
Result of Action
The primary result of the action of this compound is the rapid knockdown of insect vectors, particularly Aedes aegypti mosquitoes . This effect is achieved without prolonging the opening of mosquito sodium channels . The compound also elicits spatial repellency at low concentrations .
Action Environment
Preparation Methods
The synthesis of 1,2-Bis(4-fluorophenyl)ethane typically involves the reaction of 4-fluorobenzyl chloride with 4-fluorophenylacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,2-Bis(4-fluorophenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding hydrocarbon derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Bis(4-fluorophenyl)ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
1,2-Bis(4-fluorophenyl)ethane can be compared with other similar compounds, such as:
1-Fluoro-4-ethylbenzene: Lacks the additional fluorinated phenyl ring, resulting in different chemical and biological properties.
4-Fluorobenzyl chloride: Used as a precursor in the synthesis of this compound, with different reactivity and applications.
4-Fluorophenylacetic acid: Another precursor with distinct chemical properties and uses.
The uniqueness of this compound lies in its dual fluorination and the ethyl linkage between the phenyl rings, which imparts specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRSXVQXDHTFMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341472 |
Source
|
Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458-76-4 |
Source
|
Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes the structure of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione unique?
A1: The crystal structure of this compound-1,2-dione reveals several interesting features. Firstly, it adopts an s-trans conformation across the dicarbonyl unit, confirmed by the O—C—C—O torsion angle of −110.65 (12)°. [] Secondly, the central C—C bond connecting the carbonyl groups is unusually long at 1.536 (2) Å. This elongation is likely a result of minimizing repulsive interactions between the electronegative oxygen atoms, thereby increasing the O⋯O distance to 3.1867 (12) Å. This allows for better orbital overlap between the diketone system and the π systems of the adjacent benzene rings. []
Q2: How does the presence of a hydroxyl group in the C2 moiety of platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)alkanol ligands impact their activity?
A2: Introducing a hydroxyl group at the C2 position in platinum(II) complexes with 1,2-diamino-1-(4-fluorophenyl)alkanol ligands significantly influences their pharmacological properties. This modification enhances water solubility and reduces lipophilicity, making the complexes more pharmacokinetically favorable. [] Interestingly, the configuration of the hydroxyl group (R,R/S,S) seems to play a role in cellular uptake and activity, suggesting a potential carrier-mediated mechanism. Notably, the threo isomers of these complexes demonstrate low cross-resistance to cisplatin and exhibit higher potency against lymphoma cell lines. [] This highlights the importance of structural modifications in influencing the activity and selectivity of platinum-based anticancer agents.
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